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Compound of Interest

Compound Name: Ethyl 3-methylpentanoate

Cat. No.: B1332351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organoleptic properties of Ethyl
3-methylpentanoate, a significant contributor to the flavor and aroma profiles of various

natural and manufactured products. This document collates available data on its sensory

characteristics and outlines the methodologies for their determination, catering to the needs of

researchers, scientists, and professionals in drug development.

Introduction to Ethyl 3-methylpentanoate
Ethyl 3-methylpentanoate (also known as ethyl 3-methylvalerate) is an organic ester

recognized for its distinct fruity aroma and flavor.[1] Chemically, it is the ester of ethanol and 3-

methylpentanoic acid.[2] Its pleasant sensory characteristics make it a valuable compound in

the flavor and fragrance industries, where it is utilized as a flavoring agent in food products and

a fragrance component in cosmetics and perfumes.[1] Natural occurrences of this ester have

been identified in fruits such as litchi, melon, and lime.[3]

Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-methylpentanoate is presented

in Table 1. These properties are crucial for understanding its behavior in various matrices and

for its analysis.
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Property Value Reference

Molecular Formula C8H16O2 [3]

Molecular Weight 144.21 g/mol [3]

Appearance Colorless liquid [3]

Boiling Point 152-159 °C [3]

Solubility
Insoluble in water; soluble in

alcohol
[4]

Organoleptic Profile
The organoleptic profile of Ethyl 3-methylpentanoate is characterized by its distinct fruity

notes. The following sections detail its aroma and taste characteristics based on available

sensory data.

The aroma of Ethyl 3-methylpentanoate is predominantly described as fruity, with specific

descriptors including pineapple, natural, and tropical.[4][5] Some sources also note a "blue-

green" nuance to its aroma.[3] A compilation of its aroma descriptors from various sources is

provided in Table 2.

Table 2: Aroma Descriptors for Ethyl 3-methylpentanoate

Descriptor Source Description

Fruity
A general fruity character is the most commonly

cited descriptor.[1][4]

Pineapple
A distinct pineapple aroma is frequently noted.

[4][5]

Tropical Described as having a tropical fruit character.[5]

Natural
The fruity aroma is often described as having

natural connotations.[4]
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The taste profile of Ethyl 3-methylpentanoate aligns with its aroma, being primarily

characterized as fruity. It finds application in enhancing apple and pineapple flavors in various

food products.[4]

Table 3: Taste Descriptors for Ethyl 3-methylpentanoate

Descriptor Application Notes

Fruity A general fruity taste.[4]

Apple Used in apple flavor formulations.[4]

Pineapple Contributes to pineapple flavor profiles.[4]

Note: Specific quantitative data for odor and taste thresholds of Ethyl 3-methylpentanoate are

not readily available in the reviewed literature. The determination of these values would require

specific experimental studies as outlined in the methodologies section.

Experimental Protocols for Organoleptic Analysis
The characterization of the organoleptic properties of flavor compounds like Ethyl 3-
methylpentanoate involves both instrumental and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active

compounds in a sample.[6][7][8] It combines the separation capabilities of gas chromatography

with the sensitivity of the human nose as a detector.[9]

Principle: A sample containing volatile compounds is injected into a gas chromatograph, where

the compounds are separated based on their physicochemical properties. The effluent from the

GC column is split, with one portion going to a chemical detector (like a mass spectrometer for

identification) and the other to a sniffing port where a trained sensory panelist can detect and

describe the odor of each eluting compound.[7]

Generalized GC-O Protocol for Ester Analysis:

Sample Preparation:
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For a liquid sample (e.g., a beverage containing Ethyl 3-methylpentanoate), a solvent

extraction or solid-phase microextraction (SPME) can be used to isolate and concentrate

the volatile compounds.

The choice of solvent or SPME fiber should be optimized to ensure efficient extraction of

esters.

Gas Chromatography (GC) Conditions:

Column: A polar capillary column (e.g., DB-WAX) is typically used for the separation of

volatile flavor compounds like esters.

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample

without thermal degradation (e.g., 250 °C).

Oven Temperature Program: A programmed temperature ramp is used to separate

compounds with a wide range of boiling points. A typical program might start at 40 °C, hold

for a few minutes, and then ramp up to 230-250 °C.

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Olfactometry (O) Conditions:

Transfer Line: The transfer line to the sniffing port should be heated to prevent

condensation of the analytes.

Humidification: The carrier gas effluent is often humidified to prevent drying of the

panelist's nasal passages.

Panelist Training: Panelists must be trained to recognize and describe a wide range of

odors and to rate their intensity consistently.

Data Analysis: The data from the chemical detector is correlated with the sensory data from

the panelists to identify which specific compounds are responsible for the perceived aroma.

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor

potency of each compound.[10]
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Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and

quantify the sensory attributes of a product.[11] It is a valuable tool for creating a detailed

sensory profile.

Generalized QDA Protocol for Flavor Analysis:

Panelist Selection and Training:

Select a panel of 8-12 individuals based on their sensory acuity, ability to describe

sensations, and commitment.

Conduct extensive training sessions where panelists are exposed to a wide range of

reference standards representing different aroma and taste attributes. For Ethyl 3-
methylpentanoate, this would include various fruity, pineapple, and apple standards.

The panel develops a consensus vocabulary to describe the sensory attributes of the

product.

Sample Evaluation:

Prepare solutions of Ethyl 3-methylpentanoate in a neutral base (e.g., deionized water or

a simple sugar solution) at various concentrations.

Present the samples to the panelists in a controlled environment (e.g., individual sensory

booths with controlled lighting and temperature).

Panelists independently rate the intensity of each sensory attribute on a linear scale (e.g.,

a 15-cm line scale anchored from "low" to "high").

Data Analysis:

The intensity ratings from the panelists are statistically analyzed to generate a sensory

profile of the compound.

Techniques such as Analysis of Variance (ANOVA) can be used to determine significant

differences in attribute intensities between different sample concentrations.
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The results are often visualized using a spider web or radar plot to provide a graphical

representation of the sensory profile.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the sensory evaluation of a flavor

compound like Ethyl 3-methylpentanoate.
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Caption: Generalized workflow for Quantitative Descriptive Analysis.
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Conclusion
Ethyl 3-methylpentanoate possesses a distinct and pleasant fruity organoleptic profile, with

characteristic notes of pineapple and apple. Its aroma and flavor make it a significant

compound in the food and fragrance industries. While qualitative descriptors are well-

documented, further research is required to establish quantitative sensory data such as odor

and taste thresholds. The application of standardized instrumental and sensory methodologies,

as outlined in this guide, is essential for a more comprehensive understanding of its

contribution to the sensory perception of consumer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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